molecular formula C15H19N3O4 B1522779 tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate CAS No. 1269152-17-1

tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate

Cat. No.: B1522779
CAS No.: 1269152-17-1
M. Wt: 305.33 g/mol
InChI Key: JNDKMMBSTZFXLP-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a methoxy group linked to a 5-methyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the oxadiazole moiety to the phenyl ring: This step often involves a nucleophilic substitution reaction where the oxadiazole derivative reacts with a halogenated phenyl compound.

    Introduction of the tert-butyl carbamate group: This is typically done using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tert-butyl carbamate group can provide steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    5-Methyl-1,3,4-oxadiazole derivatives: Compounds with similar heterocyclic structures but different substituents.

    Phenyl carbamates: Compounds with similar phenyl ring structures but different functional groups.

Uniqueness

tert-Butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate is unique due to the combination of its tert-butyl carbamate group, phenyl ring, and oxadiazole moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-10-17-18-13(21-10)9-20-12-7-5-11(6-8-12)16-14(19)22-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDKMMBSTZFXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)COC2=CC=C(C=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119020
Record name Carbamic acid, N-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-17-1
Record name Carbamic acid, N-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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